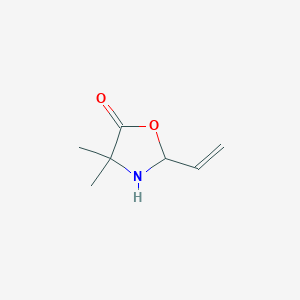
2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La nodakénétine est un composé de coumarine naturel isolé des racines d'Angelica decursiva, une plante commune en Asie de l'Est. Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La nodakénétine peut être synthétisée par diverses méthodes de synthèse organique. Une approche courante implique la cyclisation de précurseurs appropriés en conditions acides ou basiques. Par exemple, la synthèse peut commencer par la condensation d'un composé phénolique avec un aldéhyde approprié, suivie d'une cyclisation pour former la structure de la coumarine.
Méthodes de Production Industrielle : La production industrielle de nodakénétine implique généralement l'extraction des racines d'Angelica decursiva. Le processus comprend le séchage et le broyage de la matière végétale, suivis d'une extraction par solvant utilisant de l'éthanol ou du méthanol. L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour isoler la nodakénétine avec une pureté élevée .
Analyse Des Réactions Chimiques
Types de Réactions : La nodakénétine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former des dérivés quinoniques.
Réduction : Les réactions de réduction peuvent la convertir en dérivés dihydrocoumariniques.
Substitution : Les réactions de substitution électrophile peuvent introduire différents groupes fonctionnels dans le cycle aromatique.
Réactifs et Conditions Communs :
Oxydation : Réactifs comme le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en conditions acides.
Réduction : Hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) ou du borohydrure de sodium (NaBH₄).
Substitution : Acylation de Friedel-Crafts utilisant des chlorures d'acyle et du chlorure d'aluminium (AlCl₃).
Principaux Produits :
Oxydation : Dérivés quinoniques.
Réduction : Dérivés dihydrocoumariniques.
Substitution : Diverses coumarines substituées en fonction des réactifs utilisés.
Applications De Recherche Scientifique
La nodakénétine a une large gamme d'applications en recherche scientifique :
Chimie : Utilisée comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Étudiée pour son rôle dans la modulation des activités enzymatiques, comme l'inhibition de l'α-glucosidase et de la protéine tyrosine phosphatase 1B (PTP1B).
Médecine : Investigée pour ses effets thérapeutiques potentiels, notamment ses activités anti-inflammatoires, antioxydantes et anticancéreuses.
Industrie : Utilisée dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels.
5. Mécanisme d'Action
La nodakénétine exerce ses effets par le biais de divers mécanismes moléculaires :
Inhibition Enzymatqiue : Elle inhibe des enzymes comme l'α-glucosidase, la PTP1B, l'AChE et la BChE, qui jouent un rôle dans les maladies métaboliques et neurodégénératives.
Induction de l'Apoptose : Elle module l'expression de protéines comme Bax et Bcl-2, favorisant l'apoptose mitochondriale dans les cellules cancéreuses.
Activité Antioxydante : Elle capte les radicaux libres et réduit le stress oxydatif, contribuant à ses effets anti-inflammatoires et neuroprotecteurs.
Mécanisme D'action
Nodakenetin exerts its effects through various molecular mechanisms:
Enzyme Inhibition: It inhibits enzymes such as α-glucosidase, PTP1B, AChE, and BChE, which play roles in metabolic and neurodegenerative diseases.
Apoptosis Induction: It modulates the expression of proteins like Bax and Bcl-2, promoting mitochondrial apoptosis in cancer cells.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, contributing to its anti-inflammatory and neuroprotective effects.
Comparaison Avec Des Composés Similaires
La nodakénétine est unique parmi les coumarines en raison de ses activités biologiques et de ses cibles moléculaires spécifiques. Des composés similaires comprennent :
Scopoletine : Une autre coumarine avec des propriétés antioxydantes et anti-inflammatoires, mais qui diffère dans son profil d'inhibition enzymatique.
Umbelliferone : Connue pour ses propriétés d'absorption des UV et son utilisation dans les crèmes solaires, elle présente également une activité antioxydante.
Esculetine : Elle présente des activités anti-inflammatoires et anticancéreuses, mais son mécanisme d'action est différent de celui de la nodakénétine.
La nodakénétine se distingue par son large éventail d'activités biologiques et ses applications thérapeutiques potentielles, ce qui en fait un composé précieux à la fois en recherche et en industrie.
Propriétés
Numéro CAS |
172740-37-3 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2-ethenyl-4,4-dimethyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C7H11NO2/c1-4-5-8-7(2,3)6(9)10-5/h4-5,8H,1H2,2-3H3 |
Clé InChI |
HYCHVPWNJCXMHY-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)OC(N1)C=C)C |
SMILES canonique |
CC1(C(=O)OC(N1)C=C)C |
Synonymes |
5-Oxazolidinone,2-ethenyl-4,4-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















